N-[(2-propan-2-yloxolan-3-yl)methyl]-4-sulfamoylbenzamide
Description
N-[(2-propan-2-yloxolan-3-yl)methyl]-4-sulfamoylbenzamide is a chemical compound with a complex structure that includes a benzamide core, a sulfamoyl group, and a substituted oxolane ring
Properties
IUPAC Name |
N-[(2-propan-2-yloxolan-3-yl)methyl]-4-sulfamoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4S/c1-10(2)14-12(7-8-21-14)9-17-15(18)11-3-5-13(6-4-11)22(16,19)20/h3-6,10,12,14H,7-9H2,1-2H3,(H,17,18)(H2,16,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUANRHXYQJQLRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(CCO1)CNC(=O)C2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-propan-2-yloxolan-3-yl)methyl]-4-sulfamoylbenzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the sulfamoyl group can be achieved through sulfonation reactions, while the oxolane ring is incorporated via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Advanced techniques like microwave-assisted synthesis and green chemistry approaches are also explored to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-propan-2-yloxolan-3-yl)methyl]-4-sulfamoylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzamide core or the oxolane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
N-[(2-propan-2-yloxolan-3-yl)methyl]-4-sulfamoylbenzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored as a potential drug candidate for various therapeutic applications.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2-propan-2-yloxolan-3-yl)methyl]-4-sulfamoylbenzamide involves its interaction with specific molecular targets. The sulfamoyl group can form strong interactions with enzymes or receptors, modulating their activity. The oxolane ring and benzamide core contribute to the compound’s overall binding affinity and selectivity. Detailed studies on the molecular pathways involved are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(2-propan-2-yloxolan-3-yl)methyl]-4-sulfamoylbenzamide include:
N-methyl-3-oxo-3-(thiophen-2-yl)propanamide: Used in the production of antidepressant drugs.
Pyrazole derivatives: Known for their diverse biological activities.
Uniqueness
This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
